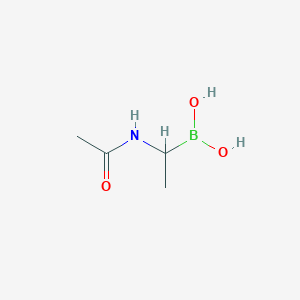
(1-Acetamidoethyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Acetamidoethyl)boronic acid is an organic compound that contains a boronic acid functional group. Boronic acids are trivalent boron-containing organic compounds that possess one alkyl substituent and two hydroxyl groups. These compounds are known for their unique properties as mild organic Lewis acids and their stability, making them attractive synthetic intermediates .
Vorbereitungsmethoden
The synthesis of (1-Acetamidoethyl)boronic acid typically involves the reaction of an appropriate boronic ester with an acetamidoethyl precursor. One common method is the electrophilic borylation of aryl Grignard reagents prepared from arylbromides by direct insertion of magnesium in the presence of lithium chloride or by magnesium/bromine exchange with isopropylmagnesium chloride-lithium chloride complex . The reaction conditions are generally mild, and the yields are excellent at low temperatures.
Analyse Chemischer Reaktionen
(1-Acetamidoethyl)boronic acid undergoes various types of chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
(1-Acetamidoethyl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in Suzuki–Miyaura cross-coupling reactions.
Medicine: They are used in the design of enzyme inhibitors and as potential therapeutic agents.
Industry: Boronic acids are utilized in the production of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of (1-Acetamidoethyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as the development of sensors and enzyme inhibitors. The molecular targets and pathways involved include the formation of boronate esters and the inhibition of specific enzymes through the interaction with their active sites .
Vergleich Mit ähnlichen Verbindungen
(1-Acetamidoethyl)boronic acid can be compared with other boronic acids, such as phenylboronic acid and methylboronic acid. While all boronic acids share the ability to form reversible covalent bonds with diols, this compound is unique due to its acetamidoethyl group, which imparts specific reactivity and selectivity in biological and chemical applications . Similar compounds include:
- Phenylboronic acid
- Methylboronic acid
- Vinylboronic acid
These compounds differ in their substituents, which influence their reactivity and applications .
Eigenschaften
CAS-Nummer |
173860-22-5 |
|---|---|
Molekularformel |
C4H10BNO3 |
Molekulargewicht |
130.94 g/mol |
IUPAC-Name |
1-acetamidoethylboronic acid |
InChI |
InChI=1S/C4H10BNO3/c1-3(5(8)9)6-4(2)7/h3,8-9H,1-2H3,(H,6,7) |
InChI-Schlüssel |
LGJOLKUWBFJTBQ-UHFFFAOYSA-N |
Kanonische SMILES |
B(C(C)NC(=O)C)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



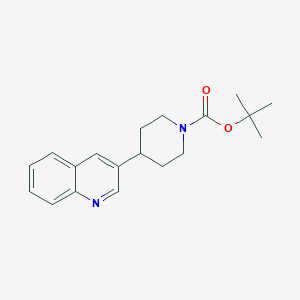
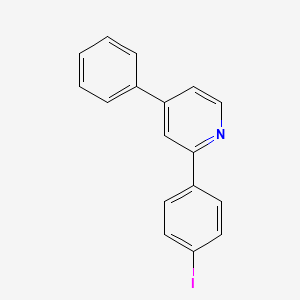
![1-[4-(Difluoromethoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B14137438.png)
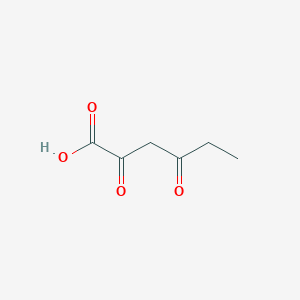
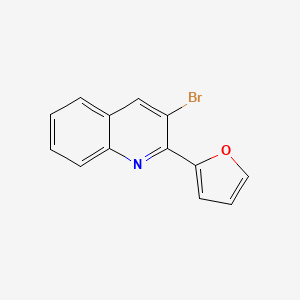

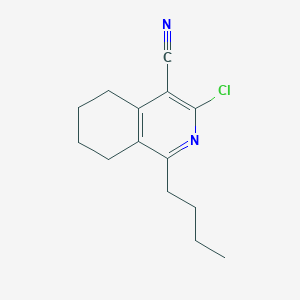
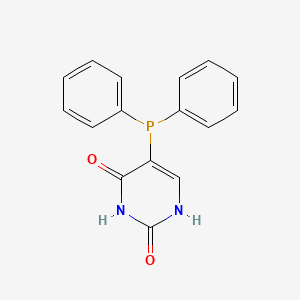
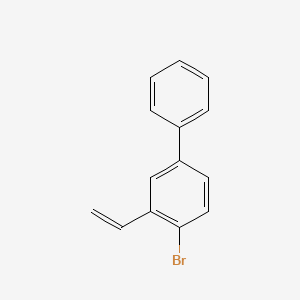
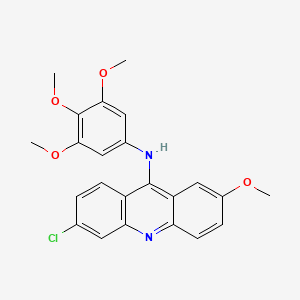
![{2-[3-(2,4-dimethoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}[2-(pyridin-3-yl)piperidin-1-yl]methanone](/img/structure/B14137491.png)
![(Z)-3-(2-Methoxy-phenyl)-N-[1-methyl-2-phenyl-eth-(E)-ylidene-hydrazinocarbonylmethyl]-acrylamide](/img/structure/B14137492.png)
![N-[[6-(1-Methylethyl)-2-(3-pyridinyl)-4-quinolinyl]carbonyl]-D-alanine methyl ester](/img/structure/B14137493.png)
